molecular formula C36H30N4 B14814571 (4R,4'R,5R,5'R)-2,2'-(1,3-Phenylene)bis[4,5-dihydro-4,5-diphenyl-1H-imidazole]

(4R,4'R,5R,5'R)-2,2'-(1,3-Phenylene)bis[4,5-dihydro-4,5-diphenyl-1H-imidazole]

Cat. No.: B14814571
M. Wt: 518.6 g/mol
InChI Key: UYMXNCBCIRQMJY-YFRBGRBWSA-N
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Description

(4R,4’R,5R,5’R)-2,2’-(1,3-Phenylene)bis[4,5-dihydro-4,5-diphenyl-1H-imidazole] is a complex organic compound characterized by its unique structure, which includes two imidazole rings connected by a phenylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,4’R,5R,5’R)-2,2’-(1,3-Phenylene)bis[4,5-dihydro-4,5-diphenyl-1H-imidazole] typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 1,3-phenylenediamine with benzil in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(4R,4’R,5R,5’R)-2,2’-(1,3-Phenylene)bis[4,5-dihydro-4,5-diphenyl-1H-imidazole] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding imidazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazole products.

    Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole rings or the phenylene bridge are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.

Common Reagents and Conditions

The reactions mentioned above typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst, alkylating agents (e.g., alkyl halides) in the presence of a base, and acylating agents (e.g., acyl chlorides) in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce imidazole derivatives with reduced functional groups.

Scientific Research Applications

(4R,4’R,5R,5’R)-2,2’-(1,3-Phenylene)bis[4,5-dihydro-4,5-diphenyl-1H-imidazole] has a wide range of applications in scientific research:

    Chemistry: The compound is used as a ligand in coordination chemistry, facilitating the formation of metal complexes with potential catalytic properties.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (4R,4’R,5R,5’R)-2,2’-(1,3-Phenylene)bis[4,5-dihydro-4,5-diphenyl-1H-imidazole] involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can act as catalysts in various chemical reactions. In biological systems, it may interact with cellular components, such as enzymes and receptors, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (4R,4’R,5R,5’R)-2,2’-(1,4-Phenylene)bis[4,5-dihydro-4,5-diphenyl-1H-imidazole]
  • (4R,4’R,5R,5’R)-2,2’-(1,2-Phenylene)bis[4,5-dihydro-4,5-diphenyl-1H-imidazole]

Uniqueness

Compared to similar compounds, (4R,4’R,5R,5’R)-2,2’-(1,3-Phenylene)bis[4,5-dihydro-4,5-diphenyl-1H-imidazole] exhibits unique structural features that influence its reactivity and applications. The position of the phenylene bridge affects the spatial arrangement of the imidazole rings, leading to differences in chemical and biological properties. This compound’s specific configuration allows for distinct interactions with molecular targets, making it a valuable subject of study in various research fields.

Properties

Molecular Formula

C36H30N4

Molecular Weight

518.6 g/mol

IUPAC Name

(4R,5R)-2-[3-[(4R,5R)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl]phenyl]-4,5-diphenyl-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C36H30N4/c1-5-14-25(15-6-1)31-32(26-16-7-2-8-17-26)38-35(37-31)29-22-13-23-30(24-29)36-39-33(27-18-9-3-10-19-27)34(40-36)28-20-11-4-12-21-28/h1-24,31-34H,(H,37,38)(H,39,40)/t31-,32-,33-,34-/m1/s1

InChI Key

UYMXNCBCIRQMJY-YFRBGRBWSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]2[C@H](N=C(N2)C3=CC(=CC=C3)C4=N[C@@H]([C@H](N4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7

Canonical SMILES

C1=CC=C(C=C1)C2C(N=C(N2)C3=CC(=CC=C3)C4=NC(C(N4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

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